molecular formula C18H17N3O5S B3015519 2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923388-51-6

2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B3015519
CAS RN: 923388-51-6
M. Wt: 387.41
InChI Key: MRKHAAWSMNFUIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzylsulfonyl group could be introduced via a sulfonylation reaction, the methoxyphenyl group via a Friedel-Crafts alkylation , and the oxadiazolyl group via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylsulfonyl group would likely contribute to the overall bulkiness of the molecule, while the oxadiazolyl group could potentially introduce some rigidity into the structure. The methoxyphenyl group could influence the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylsulfonyl group could potentially be replaced with another group via a nucleophilic substitution reaction. The oxadiazolyl group could potentially participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxyphenyl group could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of N-substituted derivatives of this compound demonstrated moderate to significant antimicrobial and antifungal activities against various pathogens. These activities highlight the potential of such compounds in developing new antimicrobial and antifungal agents, addressing the ongoing challenge of antibiotic resistance (Rehman et al., 2016; Rehman et al., 2013).

Antimalarial and Antiviral Research

Investigations into sulfonamide derivatives, including compounds structurally related to "2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide", have shown promising antimalarial activities. This research is particularly relevant for the development of new treatments against malaria and other viral infections, including COVID-19 (Fahim & Ismael, 2021).

Enzyme Inhibition Studies

The compound and its derivatives have been evaluated for their potential as enzyme inhibitors, an area of research that is crucial for developing therapies for various diseases. Enzyme inhibition studies are foundational for understanding the biochemical pathways involved in disease processes and for the development of targeted therapies (Rehman et al., 2013).

Pharmacological Evaluations

Further pharmacological evaluations of derivatives of this compound have indicated potential antimicrobial, antifungal, and antitubercular activities. Such evaluations are critical for the discovery of new therapeutic agents that can be used in the treatment of infectious diseases, highlighting the compound's versatility and potential in drug development (Kumar et al., 2013).

properties

IUPAC Name

2-benzylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-15-10-6-5-9-14(15)17-20-21-18(26-17)19-16(22)12-27(23,24)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKHAAWSMNFUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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